

Application Notes: 5-(methoxymethyl)-1H-pyrazol-3-amine in Cancer Research

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Compound of Interest

Compound Name: 5-(methoxymethyl)-1H-pyrazol-3-amine

Cat. No.: B1323124

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Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. Several pyrazole derivatives have been successfully developed as therapeutic agents, targeting various signaling pathways involved in cancer progression.[\[1\]](#)[\[2\]](#)[\[3\]](#) This document provides detailed application notes and protocols for the investigation of **5-(methoxymethyl)-1H-pyrazol-3-amine**, a functionalized aminopyrazole, as a potential candidate in cancer research. While direct extensive studies on this specific molecule are not publicly available, these notes are compiled based on the well-established anticancer potential of structurally related pyrazole derivatives and standard methodologies for drug discovery.

Potential Applications in Oncology

Based on the known mechanisms of action of other pyrazole-based anticancer agents, **5-(methoxymethyl)-1H-pyrazol-3-amine** could be investigated for its potential to:

- Inhibit Protein Kinases: Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt pathway.[\[4\]](#)[\[5\]](#)

- Induce Apoptosis: The compound could potentially trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, respectively.[6]
- Cause Cell Cycle Arrest: It may halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), thereby preventing cancer cell division.[7]
- Serve as a Synthetic Intermediate: The primary amine and the pyrazole core make this molecule a valuable building block for the synthesis of more complex, hybrid molecules with enhanced potency and target specificity.

Data Presentation

The following tables represent hypothetical data for the in vitro evaluation of **5-(methoxymethyl)-1H-pyrazol-3-amine**, illustrating how quantitative results would be summarized.

Table 1: In Vitro Cytotoxicity (IC50) of **5-(methoxymethyl)-1H-pyrazol-3-amine**

Cell Line	Cancer Type	IC50 (μM)
MCF-7	Breast Adenocarcinoma	15.8
A549	Lung Carcinoma	22.5
HCT-116	Colorectal Carcinoma	12.3
PC-3	Prostate Cancer	35.1

Table 2: Apoptosis Induction in HCT-116 Cells after 48h Treatment

Treatment Group	Concentration (μ M)	% Apoptotic Cells (Annexin V+)
Vehicle Control	-	5.2
5-(methoxymethyl)-1H-pyrazol-3-amine	10	25.7
5-(methoxymethyl)-1H-pyrazol-3-amine	25	48.9
Doxorubicin (Positive Control)	1	55.4

Table 3: Cell Cycle Analysis in HCT-116 Cells after 24h Treatment

Treatment Group	Concentration (μ M)	% Cells in G0/G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Vehicle Control	-	55.3	28.1	16.6
5-(methoxymethyl)-1H-pyrazol-3-amine	20	72.1	15.4	12.5

Experimental Protocols

Protocol 1: Synthesis of 5-(methoxymethyl)-1H-pyrazol-3-amine

This protocol is a plausible method based on common synthetic routes for substituted aminopyrazoles.

Materials:

- 4-methoxy-3-oxobutanenitrile
- Hydrazine hydrate
- Ethanol

- Glacial acetic acid
- Sodium bicarbonate
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 4-methoxy-3-oxobutanenitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
- Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to yield **5-(methoxymethyl)-1H-pyrazol-3-amine**.

Protocol 2: MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of the compound on cancer cell lines.[\[8\]](#)[\[9\]](#)
[\[10\]](#)

Materials:

- Cancer cell lines (e.g., MCF-7, A549, HCT-116)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **5-(methoxymethyl)-1H-pyrazol-3-amine** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of **5-(methoxymethyl)-1H-pyrazol-3-amine** in culture medium.
- Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include wells with vehicle (DMSO) as a negative control.
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for another 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

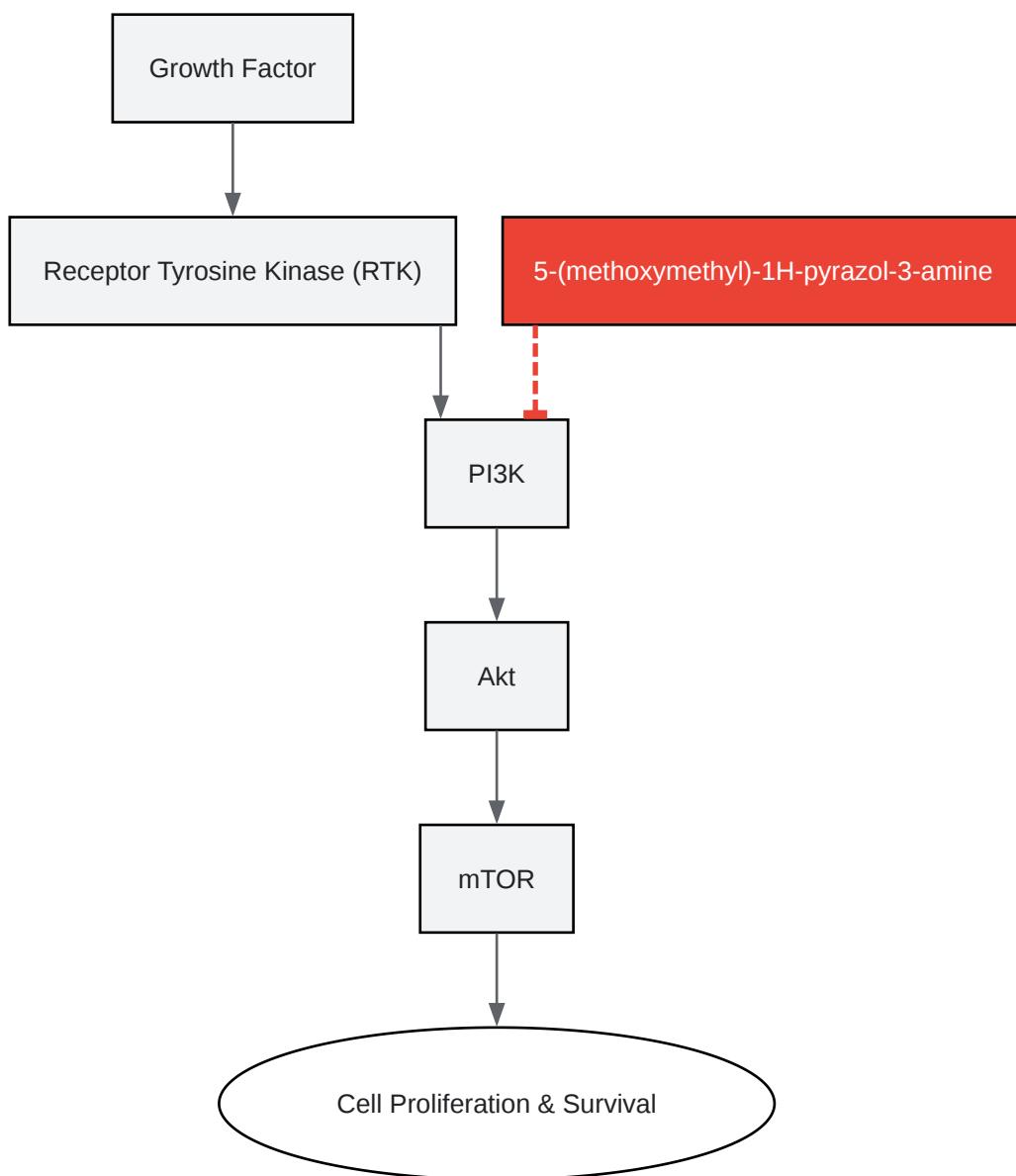
Materials:

- Cancer cell line (e.g., HCT-116)
- 6-well plates
- **5-(methoxymethyl)-1H-pyrazol-3-amine**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with varying concentrations of **5-(methoxymethyl)-1H-pyrazol-3-amine** for 24-48 hours.
- Harvest the cells (including floating cells in the medium) and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations



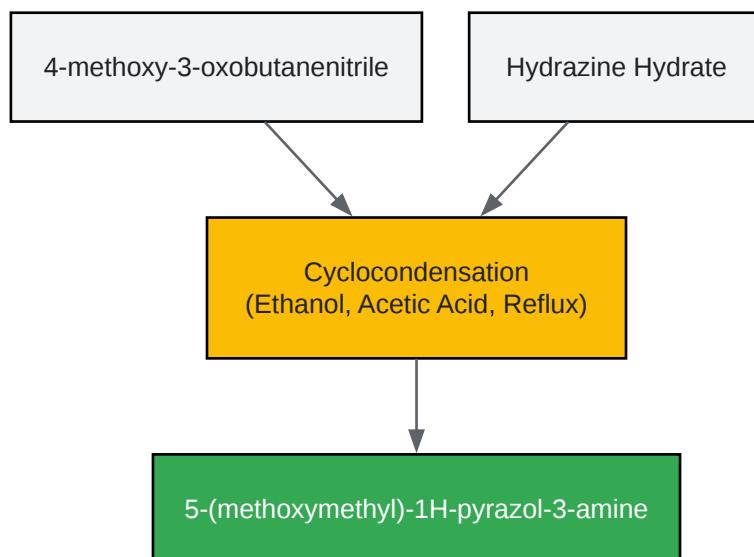
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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.



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Caption: Experimental workflow for anticancer drug evaluation.



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Caption: Logical relationship in the synthesis of the target compound.

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